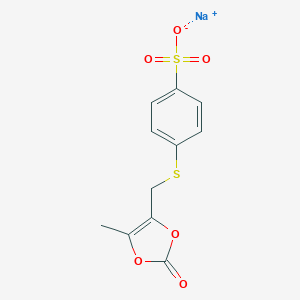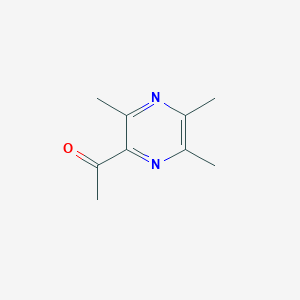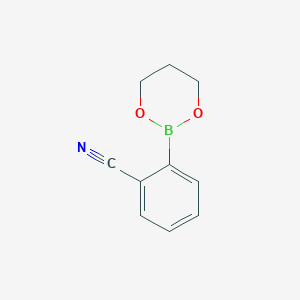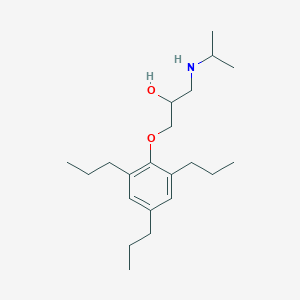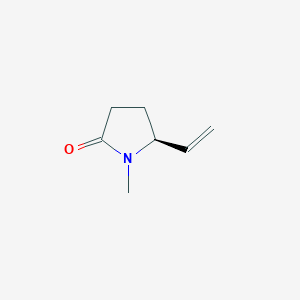
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one, also known as N-Vinyl-2-pyrrolidone (NVP), is a colorless liquid that is widely used in various scientific research applications. It is a monomer that is used in the production of polymers and copolymers, and it has a wide range of applications in the fields of pharmaceuticals, cosmetics, and industrial processes. In
Mécanisme D'action
The mechanism of action of NVP is not fully understood, but it is believed to act as a cross-linking agent in the formation of polymers. It has also been shown to have antiviral and antibacterial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Effets Biochimiques Et Physiologiques
NVP has been shown to have low toxicity and is generally considered safe for use in scientific research. It is rapidly metabolized in the body and is excreted primarily in the urine. Studies have shown that NVP-based polymers have excellent biocompatibility and biodegradability, making them ideal for use in medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NVP in lab experiments is its versatility. It can be used as a monomer in the production of polymers and copolymers, and it has a wide range of applications in various fields. NVP-based polymers have also been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications. However, one of the limitations of using NVP in lab experiments is its potential toxicity. While it is generally considered safe for use in scientific research, it is important to handle NVP with care and to follow proper safety protocols.
Orientations Futures
There are many future directions for the use of NVP in scientific research. One area of interest is the development of NVP-based polymers for use in drug delivery systems. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in targeted drug delivery. Another area of interest is the use of NVP in tissue engineering. NVP-based polymers have been shown to support cell growth and differentiation, making them ideal for use in the development of tissue-engineered constructs. Finally, there is also interest in the use of NVP in the development of new coatings and adhesives for industrial applications.
Conclusion:
In conclusion, NVP is a versatile monomer that has a wide range of scientific research applications. It is commonly used in the production of polymers and copolymers, and it has a wide range of applications in various fields. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications. While there are some limitations to using NVP in lab experiments, its potential for use in drug delivery, tissue engineering, and industrial applications make it an exciting area of research for the future.
Méthodes De Synthèse
NVP can be synthesized through the reaction of 2-pyrrolidone with acetylene or vinyl acetate. The reaction is typically catalyzed by a palladium or copper catalyst, and it can be carried out under mild conditions. The resulting product is a colorless liquid with a boiling point of 202°C.
Applications De Recherche Scientifique
NVP has a wide range of scientific research applications. It is commonly used as a monomer in the production of polymers and copolymers, which are used in various applications such as drug delivery, tissue engineering, and coatings. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications.
Propriétés
Numéro CAS |
122663-18-7 |
|---|---|
Nom du produit |
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(5S)-5-ethenyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-5-7(9)8(6)2/h3,6H,1,4-5H2,2H3/t6-/m1/s1 |
Clé InChI |
CAMTXCZONDSTBR-ZCFIWIBFSA-N |
SMILES isomérique |
CN1[C@@H](CCC1=O)C=C |
SMILES |
CN1C(CCC1=O)C=C |
SMILES canonique |
CN1C(CCC1=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
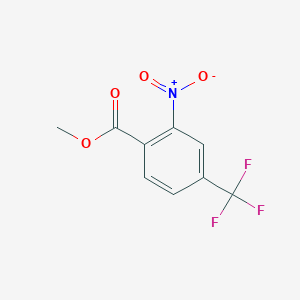
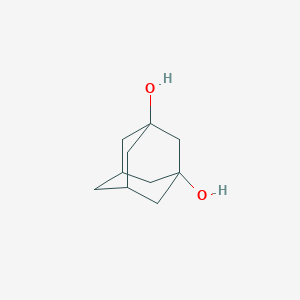
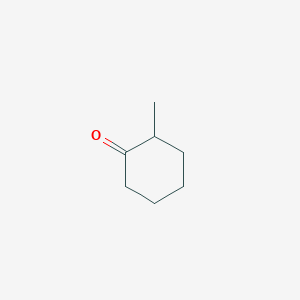
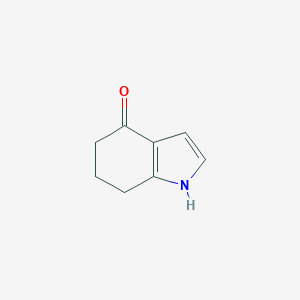
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
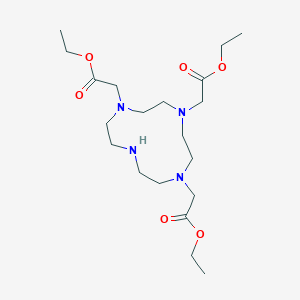
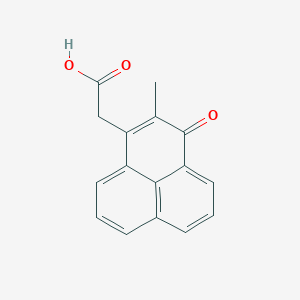
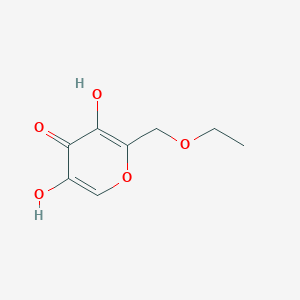
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
